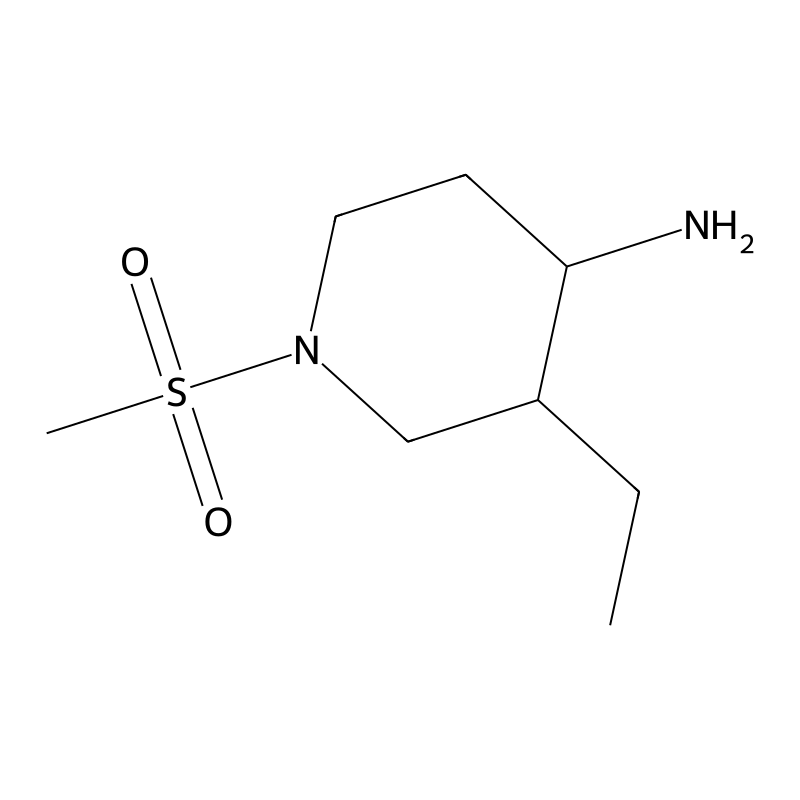

3-Ethyl-1-methanesulfonylpiperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethyl-1-methanesulfonylpiperidin-4-amine is a heterocyclic compound with the molecular formula C8H18N2O2S. It features a six-membered piperidine ring with an ethyl group at the 3-position, a methanesulfonyl group attached to the nitrogen at position 1, and an amine group at the 4-position. The presence of these diverse functional groups contributes to its unique chemical and biological properties.

- The secondary amine group at the 4-position can undergo typical amine reactions, such as:

- Acylation to form amides

- Alkylation to form tertiary amines

- Reductive amination with aldehydes or ketones

- The methanesulfonyl group can be involved in nucleophilic substitution reactions, potentially acting as a leaving group .

- The piperidine ring may undergo ring-opening reactions under certain conditions, leading to the formation of linear compounds.

While specific biological activities of 3-Ethyl-1-methanesulfonylpiperidin-4-amine have not been extensively reported, piperidine derivatives are known to exhibit a wide range of biological effects . The presence of the amine group and the methanesulfonyl moiety may contribute to potential interactions with biological targets. Further studies would be needed to elucidate its specific biological activities.

The synthesis of 3-Ethyl-1-methanesulfonylpiperidin-4-amine likely involves a multi-step process:

- Starting with a 3-ethylpyridine derivative, reduction of the pyridine ring could yield 3-ethylpiperidine.

- Selective protection of the nitrogen at position 1, followed by oxidation of the 4-position to form a ketone.

- Reductive amination of the ketone to introduce the amine group at the 4-position.

- Deprotection of the nitrogen at position 1, followed by sulfonylation using methanesulfonyl chloride to introduce the methanesulfonyl group.

While specific applications of 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not well-documented, piperidine derivatives have found use in various fields:

- Pharmaceutical research: As potential lead compounds for drug discovery

- Organic synthesis: As building blocks for more complex molecules

- Chemical biology: As probes for studying biological systems

- The amine group may form hydrogen bonds with protein residues or nucleic acids.

- The methanesulfonyl group could potentially interact with hydrophobic pockets in proteins.

- The piperidine ring may contribute to binding through hydrophobic interactions or π-stacking with aromatic amino acids .

Similar Compounds

Several compounds share structural similarities with 3-Ethyl-1-methanesulfonylpiperidin-4-amine:

- 1-(Methylsulfonyl)piperidin-4-amine: Lacks the ethyl group at the 3-position .

- N-Methyl-1-(methylsulfonyl)piperidin-4-amine: Contains an additional methyl group on the 4-amino group.

- 1-Methanesulfonylpiperidin-3-ylamine: The amine group is at the 3-position instead of the 4-position .

- N-(Piperidin-4-ylmethyl)methanesulfonamide: The methanesulfonyl group is attached to the 4-amino group instead of the ring nitrogen .

- tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: Contains a tert-butoxycarbonyl (Boc) protecting group on the 4-amino group .

The uniqueness of 3-Ethyl-1-methanesulfonylpiperidin-4-amine lies in its specific substitution pattern, combining the ethyl group at the 3-position with the methanesulfonyl group on the ring nitrogen and the amine at the 4-position. This particular arrangement of functional groups distinguishes it from other piperidine derivatives and may confer unique chemical and biological properties .

The compound emerges from the intersection of piperidine and sulfonamide chemistry. Piperidine derivatives have been studied since the 19th century, with their biological relevance highlighted in alkaloid research. Sulfonamides gained prominence after Gerhard Domagk’s 1935 discovery of Prontosil, the first synthetic antibacterial agent. While 3-ethyl-1-methanesulfonylpiperidin-4-amine itself lacks a documented discovery timeline, its design reflects modern synthetic strategies to combine piperidine’s conformational flexibility with sulfonamide’s electron-withdrawing properties.

Significance in Piperidine Chemistry

Piperidine scaffolds are ubiquitous in pharmaceuticals due to their ability to mimic natural alkaloids and interact with biological targets. The ethyl group at position 3 and methanesulfonyl group at position 1 enhance this compound’s steric and electronic profile, making it a versatile intermediate. Key applications include:

- Drug Discovery: Piperidine derivatives are pivotal in developing kinase inhibitors, antipsychotics, and antiviral agents.

- Synthetic Flexibility: The compound’s substituents allow regioselective functionalization, enabling access to diverse analogs.

Table 1: Comparative Analysis of Piperidine Derivatives

Nomenclature and Classification

IUPAC Name: 3-Ethyl-1-(methylsulfonyl)piperidin-4-amine.

Molecular Formula: C₈H₁₈N₂O₂S.

Molecular Weight: 206.31 g/mol.

Classification:

- Structural: Secondary amine, sulfonamide, bicyclic piperidine.

- Functional: Alkylated piperidine, sulfonyl-containing compound.

Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 1.2 | Computed (PubChem) |

| Hydrogen Bond Donors | 1 (NH₂) | Experimental |

| Hydrogen Bond Acceptors | 3 (SO₂, NH₂) | Experimental |

| Topological Polar Surface Area | 85.9 Ų | Computed |

Position in the Broader Context of Sulfonamide Chemistry

Sulfonamides are characterized by their -SO₂NH- moiety, which confers metabolic stability and hydrogen-bonding capacity. 3-Ethyl-1-methanesulfonylpiperidin-4-amine’s sulfonyl group enhances its electrophilicity, facilitating interactions with biological targets such as enzymes or receptors. Recent studies highlight sulfonamides’ roles in:

- Enzyme Inhibition: Carbonic anhydrase and HIV protease.

- Anticancer Agents: Tubulin polymerization inhibitors.

The compound’s hybrid structure bridges piperidine’s conformational rigidity and sulfonamide’s reactivity, making it a candidate for targeted drug design.